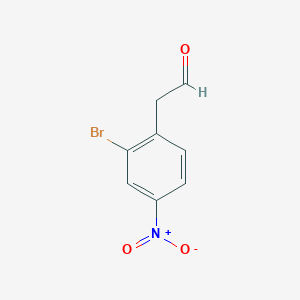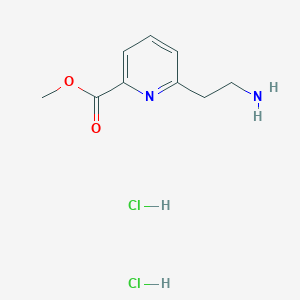
5-(4-Aminophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino group attached to the fourth carbon of a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a suitable reducing agent to form 4-aminophenylacetic acid. This intermediate is then subjected to a series of reactions, including alkylation and subsequent hydrolysis, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reduction and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
5-(4-Aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group attached to the fifth carbon of the pentanoic acid chain.
4-Aminophenylacetic acid: Features an amino group on the phenyl ring but lacks the extended pentanoic acid chain.
Uniqueness
5-(4-Aminophenyl)pentanoic acid is unique due to its specific structure, which combines the properties of both an amino group and a carboxylic acid group attached to a phenyl ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-(4-aminophenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14) |
InChI Key |
XLUQTEWGXVPALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



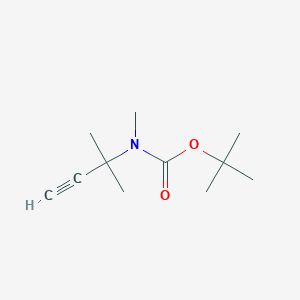
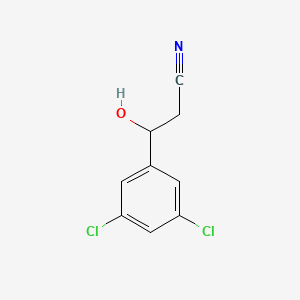
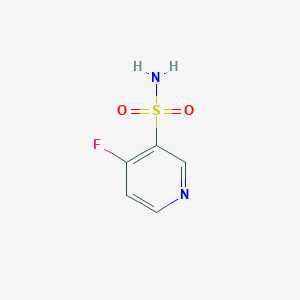

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
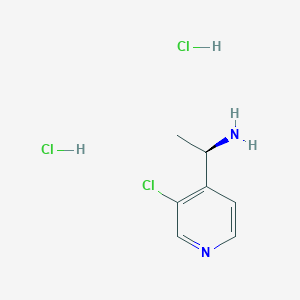
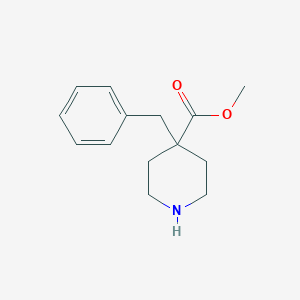
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)

![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)

